molecular formula C9H10N2O3S B8293202 2-(5-Cyanopyridin-2-yl)ethyl methanesulfonate

2-(5-Cyanopyridin-2-yl)ethyl methanesulfonate

Cat. No.: B8293202
M. Wt: 226.25 g/mol
InChI Key: JIPDMXAXKPZMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Cyanopyridin-2-yl)ethyl methanesulfonate is a useful research compound. Its molecular formula is C9H10N2O3S and its molecular weight is 226.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

2-(5-cyanopyridin-2-yl)ethyl methanesulfonate

InChI

InChI=1S/C9H10N2O3S/c1-15(12,13)14-5-4-9-3-2-8(6-10)7-11-9/h2-3,7H,4-5H2,1H3

InChI Key

JIPDMXAXKPZMLD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC1=NC=C(C=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaBH4 (2.5 g, 67 mmol) was added in small portions to a solution of 6-(2-oxoethyl)pyridine-3-carbonitrile (5.0 g, crude) in 80 mL of MeOH at 0° C. The mixture was stirred at room temperature for 30 minutes and poured to 50 mL of water. The mixture was extracted with EtOAc (100 mL×5) and the combined organic layer was condensed. The residue was purified by flash chromatography to afford 6-(2-hydroxyethyl)pyridine-3-carbonitrile. TEA (2.1 g, 21 mmol) was added drop wise to a solution of 6-(2-hydroxyethyl)pyridine-3-carbonitrile (3.0 g, 20 mmol) and MsCl (2.3 g, 20 mmol) in 200 mL of DCM at 0° C. The mixture was stirred at RT for 30 minutes and washed with water and brine, dried over anhydrous Na2SO4 and condensed under vacuum below 30° C. to afford the title compound which was used immediately without further purification.
[Compound]
Name
TEA
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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